molecular formula C16H18N2O4S B2858406 Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 1007922-31-7

Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2858406
CAS No.: 1007922-31-7
M. Wt: 334.39
InChI Key: NOMFNFCRRZSOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is C16H18N2O4SC_{16}H_{18}N_2O_4S. The structure features a thiazole ring fused to a pyrazine moiety, which is known to influence its biological properties.

Structural Characteristics

PropertyValue
Molecular Weight334.39 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on thiazole derivatives showed that they could inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell walls and metabolic pathways.

Anticancer Activity

Thiazole and pyrazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds often induce apoptosis through the activation of caspases and modulation of the cell cycle.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on this compound revealed:

  • Cell Line : HeLa
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, thiazole derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Absorption and Distribution

While specific pharmacokinetic data for this compound is lacking, similar compounds typically exhibit moderate absorption when administered orally. Lipophilicity can enhance cellular uptake.

Toxicological Profile

Toxicity studies on related thiazole compounds indicate that they may exhibit low acute toxicity; however, long-term effects and specific organ toxicity remain to be fully elucidated.

Future Research Directions

Further studies are needed to explore:

  • Mechanistic Studies : Detailed investigations into the mechanisms of action against microbial and cancerous cells.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.

Properties

IUPAC Name

methyl 7-[(3-methylphenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-4-3-5-11(6-10)7-17-8-13(19)18-12(14(17)20)9-23-15(18)16(21)22-2/h3-6,12,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFNFCRRZSOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(=O)N3C(C2=O)CSC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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